![molecular formula C16H19N3O2S B2482461 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034438-93-0](/img/structure/B2482461.png)
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves click chemistry approaches and characterizations using IR, NMR, and MS studies, highlighting the complex procedures needed to create such molecules. For example, Govindhan et al. (2017) utilized click chemistry for the synthesis and characterization of a compound with similarities in molecular scaffolding, indicating a potential pathway for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds with comparable complexity is confirmed using single crystal XRD analysis and further analyzed using Hirshfeld surface computational methods. Such studies reveal the intricate intercontacts within the crystal structure, essential for understanding the compound's molecular geometry and potential interactions.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include diazotization, reactions with phenyl isothiocyanate, and coupling with active methylene-containing compounds, leading to the formation of various derivatives. These processes are crucial for the functionalization and derivation of new compounds with potentially enhanced or varied properties.
Physical Properties Analysis
The thermal stability and crystalline nature of comparable compounds are analyzed using techniques like TGA, DSC, and single crystal XRD analysis. These analyses are vital for understanding the compound's behavior under different thermal conditions and its solid-state structure.
Chemical Properties Analysis
The chemical properties, including the potential for hydrogen bonding, weak interactions (like C-H...Br, Br...O, C-H...π, and C-H...O interactions), and the influence of these interactions on the crystal structure, are explored through detailed structural analyses. Such studies inform on the compound's reactivity and stability in various environments.
For a thorough investigation of the compound "1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone," further specific research would be required, particularly focusing on its unique chemical and physical properties. The references provided offer a foundational understanding of the methodologies and analyses applicable to similar compounds, which can be adapted for detailed study on this particular molecule.
References
- (Govindhan et al., 2017) - Synthesis, spectroscopic characterization, and biological analysis of a structurally related compound.
- (Balderson et al., 2007) - Study on hydrogen-bonding patterns in enaminones.
- (Attaby et al., 2006) - Synthesis, reactions, and antiviral activity of related pyrazolo[3,4-b]pyridin derivatives.
properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-6-7-15(18-17-12)21-13-4-2-8-19(11-13)16(20)10-14-5-3-9-22-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCWNXPHBZMOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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